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molecular formula C8H8BrNO2 B8346397 2-Acetoxymethyl-5-bromopyridine

2-Acetoxymethyl-5-bromopyridine

Cat. No. B8346397
M. Wt: 230.06 g/mol
InChI Key: WKCUXYCQTSQQCW-UHFFFAOYSA-N
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Patent
US08263627B2

Procedure details

To a solution of 2-methyl-5-bromopyridine (40 g, 0.23 mol) in dichloromethane (500 ml) was added m-CPBA (64 g, 0.25 mol) in batches at 0° C. After stirring for 16 h at room temperature, the mixture was washed with sat. aq. NaHCO3, aq. NaHSO3 and brine successively. The organic layer was dried over MgSO4 and then concentrated to give 35 g, (79.2%) of 2-acetoxymethyl-5-bromopyridine as a yellow solid. A mixture of 35 g (0.19 mol) 2-acetoxymethyl-5-bromopyridine and Ac2O (160 ml) was heated to reflux for 1 hour. To this mixture was cautiously added 150 mL EtOH (until the excess Ac2O was converted to EtOAc and AcOH). After concentration, the residue was neutralized with aq. KHCO3 and extracted with CH2Cl2. The extract was dried over MgSO4 and purified by silica gel chromatography to give 2-(acetoxymethyl)-5-bromopyridine. 1H-NMR (400 MHz, CDCl3) δ 8.65 (d, J=2.4 Hz, 1H), 7.82 (q, J1=8.4 Hz, J2=2.4 Hz, 1H), 7.25 (q, J1=7.8 Hz, J2=0.6 Hz, 1H), 5.17 (s, 2H), 2.16 (s, 3H) m/z: 231.15 (M+1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C1C=C(Cl)C=[C:11]([C:16]([O:18]O)=[O:17])C=1>ClCCl>[C:16]([O:18][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1)(=[O:17])[CH3:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1=NC=C(C=C1)Br
Name
Quantity
64 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with sat. aq. NaHCO3, aq. NaHSO3 and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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